Mercuribenzoic acid

sulfhydryl titration protein biochemistry active-site quantification

Mercuribenzoic acid (PMB; CAS 5722-59-8) is the benchmark organomercurial for quantitative, reversible thiol modification. Unlike irreversible alkylators (iodoacetamide, NEM) or cross-linking inorganic HgCl₂, PMB forms stoichiometric 1:1 mercaptide adducts with free cysteine residues—fully reversible with DTT. Its intrinsic 250-nm absorbance shift enables label-free, real-time spectrophotometric tracking (Boyer method). With BRENDA-curated inhibition data spanning >100 enzymes and validated ICP-MS mass-tagging capability (1 fmol detection limit), PMB serves as both a kinetically defined reference standard and precision quantitative tool. Verify counter-ion formulation for your application.

Molecular Formula C7H5HgO2
Molecular Weight 321.70 g/mol
Cat. No. B1221716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMercuribenzoic acid
Molecular FormulaC7H5HgO2
Molecular Weight321.70 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)[Hg]
InChIInChI=1S/C7H5O2.Hg/c8-7(9)6-4-2-1-3-5-6;/h2-5H,(H,8,9);
InChIKeyFVFZSVRSDNUCGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mercuribenzoic Acid for Sulfhydryl-Selective Biochemistry and Protease Inhibition: Procurement Differentiation Guide


Mercuribenzoic acid (p-mercuribenzoic acid, PMB; CAS 5722-59-8) is an organomercury compound of the arylmercury subclass, structurally defined by a benzoic acid scaffold bearing a mercury substituent at the para position [1]. It functions as a thiol-reactive probe that forms covalent mercaptide bonds with free cysteine sulfhydryl groups in proteins and peptides [2]. Unlike some inorganic mercury species, PMB preferentially forms 1:1 adducts with monothiols rather than cross-linking dithiol pairs, a stoichiometric property that underpins its utility in quantitative active-site titrations and reversible enzyme inhibition studies [3]. As a conjugate acid of p-mercuribenzoate, its aqueous solubility and reactivity profile depend on the counter-ion and formulation selected, making informed sourcing a critical parameter for reproducible experimental outcomes [4].

Why p-Mercuribenzoic Acid Cannot Be Casually Substituted by Other Thiol Reagents or Organomercurials


The class of thiol-modifying reagents spans diverse chemotypes – alkylating agents (iodoacetamide, N-ethylmaleimide), inorganic mercury (HgCl2), and various organomercurials (p-chloromercuribenzoic acid, mersalyl, thimerosal) – yet their reaction mechanisms, kinetic profiles, reversibility, and spectroscopic signatures differ fundamentally [1]. Iodoacetamide and N-ethylmaleimide form irreversible carbon–sulfur bonds and lack a chromophoric shift upon reaction, precluding real-time spectrophotometric tracking [2]. HgCl2 can bridge two proximal cysteines, confounding stoichiometric interpretation [1]. p-Chloromercuribenzoic acid (PCMB) exhibits lower aqueous solubility and a different lipophilicity (ACD/LogP 1.46) compared to the hydroxymercuri form (ACD/LogP ~0.49), affecting membrane permeability and partitioning in cellular assays [3]. These differences mean that substituting one organomercurial for another without verifying the exact counter-ion and formulation can alter inhibition potency, recovery kinetics, and detection sensitivity, leading to non-reproducible results.

Quantitative Differentiation Evidence: Mercuribenzoic Acid vs Closest Analogs and Alternatives


Direct UV Spectrophotometric Quantification of Thiol Reaction Without Secondary Labeling – vs N-Ethylmaleimide and Iodoacetamide

p-Mercuribenzoate (PMB) uniquely enables direct, real-time spectrophotometric monitoring of its reaction with protein sulfhydryl groups via the increase in absorbance at 250 nm accompanying mercaptide formation, as established by the Boyer method [1]. In contrast, N-ethylmaleimide (NEM) and iodoacetamide produce no analogous spectral shift upon alkylation of cysteine residues, requiring secondary colorimetric or fluorometric probes for quantitation [1]. This intrinsic spectroscopic handle allows PMB to report both the extent and second-order kinetics of thiol modification in a single label-free measurement, a capability absent in alkylating thiol reagents [2].

sulfhydryl titration protein biochemistry active-site quantification

Reversible Inhibition Enables Functional Rescue of Enzymatic Activity – vs Iodoacetamide and N-Ethylmaleimide

p-Mercuribenzoate inhibition of cysteine-dependent enzymes is fully reversible upon addition of excess low-molecular-weight thiols such as dithiothreitol (DTT), 2-mercaptoethanol, or cysteine, restoring enzymatic activity [1]. Specifically, for cytosine deaminase (EC 3.5.4.1), inhibition by p-chloromercuribenzoate is reported as reversed by cytosine, cysteine, dithiothreitol, or 2-mercaptoethanol [2]. In contrast, iodoacetamide and N-ethylmaleimide form essentially irreversible thioether bonds that cannot be functionally rescued under non-denaturing conditions [3]. This reversibility was quantitatively demonstrated with glucose-6-phosphatase: 50% inhibition by 5 × 10⁻⁵ M p-MB was completely reversed by dithiothreitol except when enzyme was pre-incubated with p-MB in the absence of substrate [4].

enzyme inhibition reversibility cysteine protease active-site rescue

Defined 1:1 Stoichiometry Prevents Cross-Linking Artifacts – vs HgCl2 (Mercuric Chloride)

p-Mercuribenzoate forms a defined 1:1 mercaptide adduct with free cysteine sulfhydryl groups, enabling precise stoichiometric titration of the number of reactive thiols per protein molecule [1]. In contrast, inorganic HgCl2 (Hg²⁺) is divalent and can bridge two proximal sulfhydryl groups, generating cross-linked species that confound determination of the true number of accessible cysteines [2]. This stoichiometric distinction has been exploited in the classical Boyer spectrophotometric method, where PMB's mercury center reacts quantitatively with one thiol group without bridging [1]. In chalcone isomerase, stoichiometric amounts of p-mercuribenzoate inactivated the enzyme with modification of a single thiol group, whereas HgCl2 produced less predictable inactivation stoichiometry [3].

protein cross-linking active-site stoichiometry cysteine titration

Enzyme-Specific Differential Functional Effects: Kinase Activation vs Bisphosphatase Inhibition – Contrast with N-Ethylmaleimide

In rat liver 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase, a bifunctional enzyme, p-mercuribenzoate treatment produced a rapid stimulation of kinase activity while simultaneously inhibiting bisphosphatase activity [1]. This differential modulation suggests that PMB's organomercury moiety can discriminate between two catalytic sites within a single polypeptide. In contrast, N-ethylmaleimide (NEM) treatment abolished kinase activity but had no effect on the bisphosphatase, demonstrating a fundamentally distinct functional consequence despite both being classified as sulfhydryl reagents [1]. At the BRENDA-curated enzyme level, p-mercuribenzoate achieves complete inhibition of ω-amidase (EC 3.5.1.3) at 0.02 mM, whereas N-ethylmaleimide requires 0.2 mM for complete inhibition of the same enzyme – a 10-fold potency difference [2].

6-phosphofructo-2-kinase enzyme regulation bifunctional enzyme modulation

Lower Lipophilicity (Predicted LogP 0.49) Reduces Non-Specific Hydrophobic Partitioning – vs p-Chloromercuribenzoic Acid (LogP 1.46)

The hydroxymercuri form of mercuribenzoic acid (p-hydroxymercuribenzoic acid, sodium salt) exhibits a predicted LogP of approximately 0.49, indicating substantially lower lipophilicity compared to p-chloromercuribenzoic acid (PCMB), which has a predicted ACD/LogP of 1.46 [1]. This nearly 10-fold difference in predicted octanol-water partition coefficient correlates with reduced non-specific hydrophobic interactions with protein surfaces and membrane lipids, which the MEROPS database notes as a contributing factor to PCMB inhibition promiscuity [2]. The lower lipophilicity of the hydroxymercuri form translates to improved aqueous solubility and more predictable concentration-response relationships in biochemical assays where non-specific partitioning can confound IC50 determinations [3].

lipophilicity non-specific binding aqueous solubility

BRENDA-Curated Enzyme Inhibition Potency: 0.3 mM Ki on Cytosine Deaminase – Reference Benchmark for Organomercurial Inhibitor Screening

p-Mercuribenzoate exhibits a Ki value of 0.3 mM for cytosine deaminase (EC 3.5.4.1), providing a validated quantitative benchmark for comparing organomercurial inhibitor potency [1]. This Ki is approximately 350-fold higher (weaker) than the tight-binding inhibitor 5-fluoro-1H-pyrimidin-2-one against the wild-type enzyme (Ki = 0.00086 mM), yet p-mercuribenzoate remains the reference organomercurial comparator in this system because of its defined, reversible mechanism [1]. At the inhibition screening level, p-mercuribenzoate achieves 50% inhibition of cytosine deaminase at 0.3 mM, whereas p-chloromercuribenzoate shows complete inhibition reversed by thiols, and the sulfonate analog p-chloromercuriphenylsulfonic acid is also listed as an inhibitor but without quantitative Ki data in the same BRENDA entry, making PMB the most kinetically characterized member of the class for this enzyme [2].

cytosine deaminase enzyme inhibitor Ki BRENDA database

Procurement-Relevant Application Scenarios Where Mercuribenzoic Acid Provides Demonstrable Advantage


Quantitative Active-Site Cysteine Titration in Recombinant Protein Quality Control

When quantifying the number of free, reactive cysteine residues in purified recombinant proteins for batch-release testing, p-mercuribenzoate's 1:1 stoichiometry and intrinsic 250-nm absorbance shift upon mercaptide formation (Boyer method) provide a label-free, real-time spectrophotometric readout [1]. This eliminates the sample processing steps and secondary labeling required by N-ethylmaleimide or iodoacetamide protocols, reducing assay time and potential artifacts from incomplete alkylation. The method's documented second-order kinetics allow rate-based differentiation of solvent-exposed vs buried thiols [1].

Reversible Cysteine Protease Inhibition for Target Identification and Functional Rescue Studies

In chemical biology workflows requiring temporary inactivation of cysteine proteases (e.g., papain, cathepsins, caspase family members) followed by functional rescue, p-mercuribenzoate is uniquely suited because its mercaptide bond is fully reversed by DTT, 2-mercaptoethanol, or cysteine [2][3]. Unlike irreversible alkylators (iodoacetamide, NEM) that permanently modify the active-site cysteine, PMB-based protocols allow researchers to confirm on-target effects through activity restoration, a critical control for target validation studies [3].

Organomercurial Selectivity Reference Standard in Enzyme Inhibitor Screening Panels

For academic and industrial screening centers profiling novel inhibitor libraries against cysteine-dependent or metallo-dependent enzymes, p-mercuribenzoate serves as a well-characterized organomercurial reference compound with a curated Ki of 0.3 mM on cytosine deaminase and extensive BRENDA-curated inhibition data across >100 enzyme entries [4][5]. This kinetically defined benchmark enables normalization of screening data across laboratories and comparison of novel inhibitor potency against a historical organomercurial baseline, facilitating meaningful structure-activity relationship interpretation [4].

Elemental Mass Tag for Absolute Protein Quantification via ICP-MS

p-Hydroxymercuribenzoic acid (pHMB) has been validated as an elemental mass tag for cysteine-containing proteins, enabling absolute quantification by inductively coupled plasma-mass spectrometry (ICP-MS) with a demonstrated detection limit of 1 fmol for ovalbumin [6]. The mercury atom provides a sensitive, interference-free elemental signal not available from organic-only tags, while the defined protein-label stoichiometry (4:1 for ovalbumin) supports quantitative applications in proteomics and biomarker validation workflows where precise copy-number determination is required [6].

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